5-Octylpyrimidine-2,4,6-triamine
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Overview
Description
5-Octylpyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C12H23N5. It is characterized by a pyrimidine ring substituted with an octyl group at the 5-position and amino groups at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylpyrimidine-2,4,6-triamine typically involves the reaction of 2,4,6-triaminopyrimidine with an octyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the pyrimidine ring attack the octyl halide, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Octylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-Octylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-Octylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 5-Octylpyrimidine-2,4,6-triamine, characterized by amino groups at the 2, 4, and 6 positions without the octyl substitution.
5-Decylpyrimidine-2,4,6-triamine: Similar structure with a decyl group instead of an octyl group.
5-Dodecylpyrimidine-2,4,6-triamine: Contains a dodecyl group at the 5-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
CAS No. |
94087-73-7 |
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Molecular Formula |
C12H23N5 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
5-octylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10(13)16-12(15)17-11(9)14/h2-8H2,1H3,(H6,13,14,15,16,17) |
InChI Key |
HZGBHPCFGGQKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N=C(N=C1N)N)N |
Origin of Product |
United States |
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